1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as BPO-27, is a novel compound that has gained attention due to its potential therapeutic applications. BPO-27 is a pyrrolidin-2-one derivative that has been synthesized through a multi-step process. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Scientific Research Applications
Synthesis and Biological Activity Prediction
1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is part of a novel class of bicyclic systems synthesized through a one-pot condensation process. This process involves 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. The biological activity of these compounds has been predicted using the PASS prediction method, indicating potential applications in pharmacological and therapeutic fields (Kharchenko, Detistov, & Orlov, 2008).
Optical Properties and Characterization
A related compound, 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole, has been synthesized and characterized using various spectroscopic methods. The fluorescence spectral characteristics of these compounds in dichloromethane were investigated, showing the potential for applications in materials science, particularly in the development of fluorescent materials (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Antibacterial and Antitubercular Potential
Novel 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems have been synthesized and evaluated for their antibacterial and antitubercular activities. These compounds showed significant activity against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential use in developing new antibacterial and antitubercular agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Novel Cytotoxic Agents
A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized via a one-pot reaction, have shown promising anti-tumor potential against several cancer cell lines. Some of these compounds exhibited comparable or better cytotoxic activity against specific cell lines than the reference drug doxorubicin, highlighting their potential as novel cytotoxic agents for cancer therapy (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014).
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole, have been known to exhibit a broad range of biological activities .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that induces changes at the molecular level, potentially influencing various biological processes .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of pathways, leading to a range of downstream effects .
Result of Action
It can be inferred that the compound’s interaction with its targets leads to changes at the molecular and cellular levels .
properties
IUPAC Name |
1-benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-16-10-14(12-22(16)11-13-6-2-1-3-7-13)18-20-17(21-24-18)15-8-4-5-9-19-15/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITKFQBKLNIMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
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